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molecular formula C15H24O2 B8482243 3-Nonylbenzene-1,2-diol CAS No. 68404-53-5

3-Nonylbenzene-1,2-diol

Cat. No. B8482243
M. Wt: 236.35 g/mol
InChI Key: HAPOFQBCBUWOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960536

Procedure details

Into a 500ml, 3-neck reaction vessel was placed 64.8g (0.3125 moles) of catechol, after which time it was heated to 104° C. under a nitrogen flow. After the catechol was completely melted, 3.25g (5% based on the wt. of the catechol) of borontrifluoride-etherate was added dropwise, with stirring. After adding all of the catalyst, 63.2 g (0.25 moles) of 1-nonene was added dropwise to the reaction mixture, the rate of addition being adjusted so as to maintain a temperature of 130° C. After all of the 1-nonene was added, the resultant mixture was allowed to react for 3 hours, after which time 100 ml of a 10% sodium chloride solution was added to the reaction mixture. The resultant mixture was then stirred for 15 minutes at 95° to 100° C., after which time the bottom layer was separated. The mixture was again stirred at 95° to 100° C. for 15 minutes, after which time the bottom layer was again separated. The organic layer was then isolated to obtain a viscous, brown oil of the formula ##STR7##
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
63.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].B(F)(F)F.CCOCC.[CH2:18]=[CH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[Cl-].[Na+]>>[CH2:18]([C:5]1[CH:6]=[CH:7][CH:8]=[C:1]([OH:2])[C:3]=1[OH:4])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
64.8 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Five
Name
Quantity
63.2 g
Type
reactant
Smiles
C=CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCC
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Nine
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
ADDITION
Type
ADDITION
Details
the rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 130° C
CUSTOM
Type
CUSTOM
Details
to react for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after which time the bottom layer was separated
STIRRING
Type
STIRRING
Details
The mixture was again stirred at 95° to 100° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
after which time the bottom layer was again separated
CUSTOM
Type
CUSTOM
Details
The organic layer was then isolated
CUSTOM
Type
CUSTOM
Details
to obtain a viscous, brown oil of the formula

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC)C1=C(C(O)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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